(R)-(+)-2-Hydroxypropyl P-toluenesulfonate
Description
Properties
IUPAC Name |
[(2R)-2-hydroxypropyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4S/c1-8-3-5-10(6-4-8)15(12,13)14-7-9(2)11/h3-6,9,11H,7H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLDVMGSMOLUOJ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
®-(+)-2-Hydroxypropyl P-toluenesulfonate can be synthesized through the reaction of ®-2-hydroxypropanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of ®-(+)-2-Hydroxypropyl P-toluenesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, reagent concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
®-(+)-2-Hydroxypropyl P-toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the p-toluenesulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and thiols.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include alcohols and other reduced compounds.
Scientific Research Applications
Organic Synthesis
One of the primary applications of (R)-(+)-2-Hydroxypropyl P-toluenesulfonate is in organic synthesis where it functions as a reagent in the formation of complex molecules. Its utility is highlighted in the following areas:
- Catalysis : The compound has been employed as a mild and efficient catalyst for various reactions, including the tetrahydropyranylation of alcohols, which enhances the selectivity and yield of desired products .
- Synthesis of Pharmaceuticals : It is used as an intermediate in synthesizing biologically active compounds, facilitating the creation of pharmaceuticals with specific therapeutic effects.
Research has indicated that derivatives of p-toluenesulfonates possess biological activities, including:
- Enzyme Inhibition : Studies have shown that compounds related to p-toluenesulfonates can inhibit serine proteases such as human leukocyte elastase (HLE), which is linked to inflammatory diseases . The binding affinity of these compounds was assessed using molecular docking techniques, revealing promising inhibitory properties.
| Compound | Binding Energy (kcal/mol) |
|---|---|
| R1 | -6.96 |
| R2 | -6.54 |
| Sulfonic | -6.55 |
This table summarizes the binding energies calculated for various compounds, indicating their potential as therapeutic agents.
Synthesis and Characterization
A study detailed the synthesis of p-toluenesulfonates from N-oxyimides through Lossen-type rearrangement. The products were characterized using NMR spectroscopy and X-ray crystallography, confirming their structures and reactivity profiles . This method demonstrates how this compound can be synthesized and utilized in further reactions.
Application in Agrochemicals
The compound has also found applications in the agrochemical sector, where it serves as an intermediate in the development of herbicides and insecticides. Its role in enhancing the efficacy and stability of active ingredients makes it valuable for agricultural formulations.
Mechanism of Action
The mechanism of action of ®-(+)-2-Hydroxypropyl P-toluenesulfonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and selectivity in different chemical processes .
Comparison with Similar Compounds
Enantiomeric Counterpart: (S)-(−)-2-Hydroxypropyl p-Toluenesulfonate
Both are used in chiral resolutions, but their pharmacological or synthetic outcomes differ due to enantioselectivity in biological systems. For instance, the (R)-isomer may yield pharmacologically active products, while the (S)-isomer could produce inactive or antagonistic derivatives. Commercial availability varies, with 11 suppliers for the (R)-isomer compared to 7 for the (S)-isomer .
Ethyl p-Toluenesulfonate
Ethyl p-toluenesulfonate (CAS: 80-40-0) is a simpler alkyl sulfonate lacking the hydroxypropyl group. It is employed as a reagent in pharmacopeial testing, such as quantifying residual isopropyl p-toluenesulfonate in drug substances like eletriptan hydrobromide. Unlike the (R)-hydroxypropyl variant, it lacks chirality and is less suited for asymmetric synthesis. USP standards require ≥98% purity for this compound .
Benzyl Dithiocarbazate p-Toluenesulfonate
This derivative (e.g., 7-[3-(dimethyldithiocarbamato)propyl]-N-methylpyridinium p-toluenesulfonate) incorporates a dithiocarbazate group, enabling coordination chemistry applications. It exhibits distinct UV absorption maxima (274 nm and 299 nm) due to electronic transitions in the dithiocarbazate moiety, a feature absent in hydroxypropyl sulfonates. Such compounds are studied for metal-binding properties rather than alkylation .
Comparative Data Table
Key Research Findings
Synthesis Variations : Ethyl and hydroxypropyl sulfonates are synthesized via divergent routes. For example, hydroxypropyl derivatives may involve chiral starting materials, while ethyl variants are prepared via direct esterification .
Chirality vs. Function: The (R)-hydroxypropyl group’s chirality enables enantioselective alkylation, critical for APIs like β-blockers. In contrast, ethyl sulfonates serve non-stereospecific roles .
UV Spectral Differences : Benzyl dithiocarbazate derivatives exhibit unique UV absorption due to extended conjugation, unlike alkyl sulfonates .
Notes on Discrepancies and Limitations
Biological Activity
(R)-(+)-2-Hydroxypropyl P-toluenesulfonate is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry and drug design. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.
Chemical Structure and Properties
This compound is an optically active sulfonate ester derived from 2-hydroxypropyl alcohol and p-toluenesulfonic acid. Its structural formula can be represented as follows:
This compound features a hydroxy group, which plays a crucial role in its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of p-toluenesulfonyl chloride with 2-hydroxypropanol in the presence of a base such as triethylamine. This method has been documented to yield the compound with a high degree of optical purity .
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For instance, it has been studied for its role in modulating protein kinase C (PKC) activity, which is crucial in various cellular signaling pathways related to cancer and other diseases . The compound's ability to act as a reversible agonist for PKC suggests potential therapeutic applications in treating conditions like diabetes and neurodegenerative diseases.
Anticancer Properties
Recent studies have explored the anticancer properties of this compound. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. The mechanism appears to involve the modulation of intracellular calcium levels and the activation of caspases, leading to programmed cell death .
Case Studies
- Study on PKC Activation : A study published in 2023 evaluated various compounds for their ability to activate PKC reversibly. This compound was included in this evaluation, showing promising results in enhancing PKC activity without the downregulation typically associated with irreversible activators like phorbol esters .
- Antiproliferative Effects : Another investigation focused on the antiproliferative effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting that further optimization could lead to effective therapeutic agents against breast cancer .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. How can researchers synthesize (R)-(+)-2-hydroxypropyl p-toluenesulfonate with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis typically involves chiral precursors or catalysts. For example, sodium p-toluenesulfonate derivatives (CAS 657-84-1) can be reacted with (R)-configured epoxides under controlled conditions. Optical purity (>99% ee) can be achieved using high-performance liquid chromatography (HPLC) with chiral columns for purification and validation .
Q. What analytical methods are suitable for characterizing trace impurities in this compound?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for detecting genotoxic impurities like alkyl p-toluenesulfonates. A validated method using a Zorbax Eclipse XDB C18 column achieves a limit of quantification (LOQ) of 1–2 ng, with recovery rates of 99–101% . Gas chromatography-mass spectrometry (GC-MS/MS) is also effective for volatile derivatives, offering sensitivity down to 4 ng .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store under inert gas (e.g., argon) at 0–6°C to prevent hydrolysis or solvolysis. Stability studies using HPLC or GC-FID can monitor degradation products over time, particularly under acidic or high-humidity conditions .
Advanced Research Questions
Q. What mechanistic insights explain the solvolysis behavior of structurally similar p-toluenesulfonate esters?
- Methodological Answer : Kinetic studies on 4,4-dimethylcholesteryl p-toluenesulfonate revealed that substituents at C-4 enhance solvolysis rates via steric compression (Thorpe-Ingold effect) or inductive stabilization of transition states. Comparative experiments with saturated analogs (e.g., cholestanyl derivatives) show a 4x rate increase due to double-bond participation in ionization .
Q. How does 2-hydroxypropyl substitution influence solubility and molecular interactions?
- Methodological Answer : Molecular dynamics simulations of β-cyclodextrin derivatives show that 2-hydroxypropyl (2-HP) substitution increases aqueous solubility but distorts cyclic structures. For p-toluenesulfonates, similar substitutions may alter host-guest interactions or steric hindrance, which can be studied via crystallography (e.g., single-crystal X-ray diffraction, mean C–C bond distance = 0.003 Å) .
Q. How can researchers resolve contradictions in reaction yields when using enantiopure substrates?
- Methodological Answer : Discrepancies may arise from competing reaction pathways (e.g., ring contraction vs. alcohol formation in solvolysis). Design experiments to isolate intermediates using quenching techniques or low-temperature NMR. For example, in solvolysis of 4,4-dimethylcholesteryl derivatives, product ratios (70% diene III vs. 20% alcohol II) suggest kinetic vs. thermodynamic control .
Q. What strategies optimize selectivity in enzymatic desulfurization of p-toluenesulfonate derivatives?
- Methodological Answer : Screen aryl alkyl sulfonates (e.g., 2-methylbutyl or 2,3-diphenylpropyl analogs) with enzymes like α-cyclodextrin hydrolase. Use HPLC or GC-FID to quantify substrate specificity, adjusting pH or co-solvents to enhance activity. For example, 2-methylbutyl p-toluenesulfonate showed higher reactivity than benzenesulfonates in specificity studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
